Xenopsin

Overview

Description

Xenopsin is a visual pigment found in the photoreceptor cells of various protostome animals. It is a type of opsin, a light-sensitive protein that plays a crucial role in the phototransduction pathway, enabling organisms to detect and respond to light. This compound is particularly interesting because it is co-expressed with rhabdomeric opsin in certain photoreceptor cells, suggesting a complex evolutionary history and functional diversity .

Preparation Methods

The preparation of xenopsin involves isolating it from the photoreceptor cells of organisms such as mollusks and flatworms. The process typically includes the following steps:

Extraction: Photoreceptor cells are harvested from the organism.

Purification: The cells are lysed, and the opsins are separated using chromatographic techniques.

Characterization: The purified this compound is characterized using spectroscopic methods to determine its spectral sensitivity and other properties.

Chemical Reactions Analysis

Xenopsin, like other opsins, undergoes photochemical reactions upon exposure to light. These reactions involve the isomerization of the retinal chromophore bound to the opsin protein. The primary types of reactions include:

Photoisomerization: The retinal chromophore changes from the 11-cis to the all-trans configuration upon absorbing a photon.

Signal Transduction: This isomerization triggers a conformational change in the opsin protein, activating a G-protein signaling cascade

Common reagents and conditions used in these reactions include light of specific wavelengths to induce isomerization and various buffers to maintain the stability of the opsin protein.

Scientific Research Applications

Xenopsin has several scientific research applications, particularly in the fields of evolutionary biology, neuroscience, and photobiology:

Evolutionary Biology: Studying this compound helps researchers understand the evolution of photoreceptor cells and the diversity of light-sensing mechanisms in different organisms

Neuroscience: this compound’s role in phototransduction provides insights into the neural processing of visual information.

Photobiology: This compound is used to study the molecular mechanisms of light detection and signal transduction in various organisms

Mechanism of Action

Xenopsin exerts its effects through a phototransduction pathway. Upon absorbing light, the retinal chromophore bound to this compound undergoes isomerization, leading to a conformational change in the opsin protein. This change activates a G-protein, which then triggers a signaling cascade involving cyclic adenosine monophosphate (cAMP) or other second messengers. The result is a change in the membrane potential of the photoreceptor cell, ultimately leading to a neural response to light .

Comparison with Similar Compounds

Xenopsin is similar to other opsins, such as rhabdomeric opsin and ciliary opsin, in its role as a light-sensitive protein. it is unique in its co-expression with rhabdomeric opsin in certain photoreceptor cells, suggesting a more complex functional role. Similar compounds include:

Rhabdomeric Opsin: Found in the photoreceptor cells of many invertebrates, involved in phototransduction via the inositol trisphosphate (IP3) pathway.

Ciliary Opsin: Found in vertebrate photoreceptor cells, involved in phototransduction via the cyclic guanosine monophosphate (cGMP) pathway.

This compound’s unique co-expression with rhabdomeric opsin and its presence in both microvillar and ciliary photoreceptor cells highlight its distinct evolutionary and functional characteristics .

Biological Activity

Xenopsin is a peptide first identified in amphibians, specifically within the gastric mucosa, and has been shown to have various biological activities across different species. This article delves into the biological activity of this compound, focusing on its effects, mechanisms, and relevance in various physiological contexts.

Overview of this compound

This compound is an octapeptide originally derived from the skin of amphibians and has been implicated in several physiological processes. Its structure allows it to interact with specific receptors in the body, influencing various biological functions.

Biological Activity

1. Gastric Mucosa Interaction

- Localization : Immunohistochemical studies have shown that this compound-related peptides are present in the gastric mucosa of humans and dogs. Specifically, this compound-immunoreactive cells were localized in the gastric antral mucosa, indicating a potential role in gastric physiology .

- Distribution : In dogs, the highest levels of immunoreactive this compound were found in the stomach, with lower levels in the pancreas and duodenum, suggesting a specialized function in digestive processes .

2. Role in Polycystic Ovary Syndrome (PCOS)

- Elevated Levels : A study comparing serum levels of this compound-related peptide-1 (XP-1) between women with PCOS and healthy controls found significantly higher levels of XP-1 in those with PCOS (6.49 ± 1.57 ng/ml vs. 5.29 ± 1.45 ng/ml; p = 0.001). This suggests a potential biomarker role for XP-1 in diagnosing PCOS .

- Correlation with Insulin Resistance : The study also noted that high XP-1 levels were associated with insulin signaling pathways, indicating that this compound may play a role in metabolic regulation .

Phototransduction

this compound has been identified as a photopigment involved in light detection within certain organisms. Research on flatworms revealed that this compound can trigger phototaxis by entering cilia in photoreceptor cells, suggesting its role in visual processes . The presence of this compound was confirmed through genetic analysis across multiple flatworm species, indicating its evolutionary significance as a light-sensitive protein.

Signal Transduction Pathways

this compound operates via Gi/o signaling pathways, which are critical for various cellular responses to external stimuli. This mechanism is particularly relevant to its function as a photopigment and suggests broader implications for its role in sensory biology across different taxa .

Case Studies

Case Study 1: this compound in Flatworms

Research on Maritigrella crozieri, a type of flatworm, demonstrated that this compound is expressed not only in larval eyes but also in extraocular cells that likely function as photoreceptors. This dual expression pattern highlights the versatility of this compound's biological roles, potentially influencing both vision and other sensory modalities .

Case Study 2: this compound and Metabolic Disorders

In a clinical context, elevated levels of XP-1 have been linked to metabolic disorders such as PCOS. The correlation between high XP-1 levels and insulin resistance underscores the peptide's potential role as a therapeutic target or biomarker for metabolic syndromes .

Comparative Analysis

| Aspect | This compound (XP) | XP-1 (this compound-related peptide) |

|---|---|---|

| Source | Amphibian skin | Serum from women |

| Biological Role | Gastric secretion | Insulin signaling |

| Associated Conditions | Digestive health | Polycystic Ovary Syndrome (PCOS) |

| Mechanism | Phototransduction | Metabolic regulation |

Properties

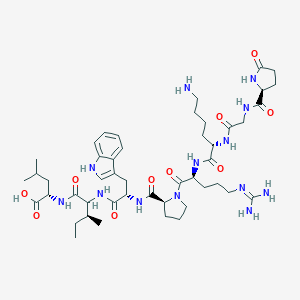

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H73N13O10/c1-5-27(4)39(44(67)58-35(46(69)70)22-26(2)3)59-42(65)34(23-28-24-52-30-13-7-6-12-29(28)30)57-43(66)36-16-11-21-60(36)45(68)33(15-10-20-51-47(49)50)56-41(64)31(14-8-9-19-48)55-38(62)25-53-40(63)32-17-18-37(61)54-32/h6-7,12-13,24,26-27,31-36,39,52H,5,8-11,14-23,25,48H2,1-4H3,(H,53,63)(H,54,61)(H,55,62)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,69,70)(H4,49,50,51)/t27-,31-,32-,33-,34-,35-,36-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZLRNZUCNGJQY-KITDWFFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H73N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

980.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.